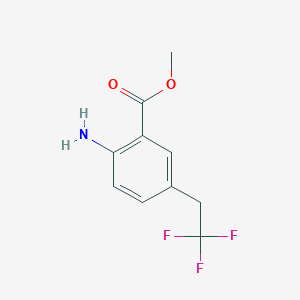
Methyl 2-amino-5-(2,2,2-trifluoroethyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-amino-5-(2,2,2-trifluoroethyl)benzoate is an organic compound with the molecular formula C10H10F3NO2 and a molecular weight of 233.19 g/mol . This compound is characterized by the presence of a trifluoroethyl group attached to the benzene ring, which imparts unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-5-(2,2,2-trifluoroethyl)benzoate typically involves the esterification of 2-amino-5-(2,2,2-trifluoroethyl)benzoic acid with methanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis methods, including the use of continuous flow reactors to optimize yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-amino-5-(2,2,2-trifluoroethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 2-amino-5-(2,2,2-trifluoroethyl)benzoate has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of Methyl 2-amino-5-(2,2,2-trifluoroethyl)benzoate involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, facilitating its penetration through biological membranes. This property allows it to interact with intracellular targets, potentially inhibiting enzymes or modulating receptor activity .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-amino-5-(trifluoromethyl)benzoate: Similar structure but with a trifluoromethyl group instead of a trifluoroethyl group.
2,2,2-Trifluoroethyl trifluoromethanesulfonate: Contains a trifluoroethyl group but differs in its functional groups and overall structure.
Uniqueness
Methyl 2-amino-5-(2,2,2-trifluoroethyl)benzoate is unique due to the presence of both an amino group and a trifluoroethyl group on the benzene ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research fields .
Propiedades
Fórmula molecular |
C10H10F3NO2 |
|---|---|
Peso molecular |
233.19 g/mol |
Nombre IUPAC |
methyl 2-amino-5-(2,2,2-trifluoroethyl)benzoate |
InChI |
InChI=1S/C10H10F3NO2/c1-16-9(15)7-4-6(2-3-8(7)14)5-10(11,12)13/h2-4H,5,14H2,1H3 |
Clave InChI |
WJQGLBLQBNIVQI-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C=CC(=C1)CC(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















